molecular formula C11H13N B092758 1-isopropyl-1H-indole CAS No. 16885-99-7

1-isopropyl-1H-indole

Cat. No.: B092758
CAS No.: 16885-99-7
M. Wt: 159.23 g/mol
InChI Key: JDFIJVJKRTZYCK-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indole can be synthesized through various methods. One common approach involves the alkylation of indole with isopropyl halides under basic conditions. Another method includes the use of Friedel-Crafts alkylation, where indole reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert it into indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

1-Isopropyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-indole and its derivatives involves interaction with various molecular targets. These targets include enzymes, receptors, and nucleic acids. The indole ring structure allows for strong binding affinity to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-Methyl-1H-indole
  • 1-Ethyl-1H-indole
  • 1-Propyl-1H-indole

Comparison: 1-Isopropyl-1H-indole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 1-methyl-1H-indole, the isopropyl group provides greater steric hindrance, potentially leading to different reaction outcomes and biological interactions. The comparison with other alkyl-substituted indoles highlights the importance of the alkyl group’s size and structure in determining the compound’s properties and applications.

Properties

IUPAC Name

1-propan-2-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFIJVJKRTZYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared according to general procedure A described in Scheme 1. A solution of indole (5 g, 43 mmol) in DMF (60 mL) at to 0° C. was treated with NaH (60% in mineral oil, 3.4 g, 86 mmol) in 4 portions providing a slurry that was gradually warmed to RT over a 30 min period. Isopropyl iodide (1.1 g, 64 mmol) was added to the reaction mixture at RT and the mixture was stirred for 14 h. The reaction mixture was then treated with H2O (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extracts were washed with sat. NaHCO3 (1×50 mL), H2O (1×50 mL) and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the crude material was purified on silica gel (Biotage, 0-10% EtOAc/Hexanes, 30 min.) to provide N-isopropylindole as a colorless oil (2.9 g, 43% yield).
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3.4 g
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1.1 g
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50 mL
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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